molecular formula C19H17N3O2S B377274 N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine CAS No. 1049986-31-3

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

Cat. No.: B377274
CAS No.: 1049986-31-3
M. Wt: 351.4g/mol
InChI Key: GHVHEWNPVITEDZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, a methylphenyl group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Alkylation: The prop-2-enyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-(4-aminophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
  • N-(2-methylphenyl)-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
  • N-(2-methylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

Uniqueness

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological activities that are not observed with other similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVHEWNPVITEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359944
Record name AE-848/32615073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049986-31-3
Record name AE-848/32615073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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